molecular formula C9H19N B1370925 N-(3-methylbutyl)cyclobutanamine

N-(3-methylbutyl)cyclobutanamine

Cat. No.: B1370925
M. Wt: 141.25 g/mol
InChI Key: DFVHGQGIZHCPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methylbutyl)cyclobutanamine is a cyclobutane-containing amine derivative characterized by a 3-methylbutyl side chain attached to the cyclobutanamine core. Cyclobutanamine derivatives are explored in medicinal chemistry for their conformational rigidity, which can enhance binding affinity to biological targets, and their applications range from antiviral agents to CNS modulators .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(3-methylbutyl)cyclobutanamine

InChI

InChI=1S/C9H19N/c1-8(2)6-7-10-9-4-3-5-9/h8-10H,3-7H2,1-2H3

InChI Key

DFVHGQGIZHCPAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Cyclobutanamine Derivatives

The following table summarizes key structural analogs of N-(3-methylbutyl)cyclobutanamine, highlighting substituent variations, molecular weights, and applications:

Compound Name Substituent Group(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Methylbutyl Not explicitly provided Hypothesized CNS activity (inferred from analogs)
N-(4-Methoxybenzyl)cyclobutanamine (9l) 4-Methoxybenzyl 179.24 (inferred) Intermediate in antiviral agent synthesis
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Benzodioxolylmethyl 206.1181 Antiviral scaffold candidate
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine (Sibutramine Related Compound D) 4-Chlorophenylcyclobutyl + 3-methylbutyl 342.3 (calculated) Sibutramine analog (appetite suppressant)
N-(Prop-2-yn-1-yl)cyclobutanamine Propargyl (alkynyl) 109.17 Lab reagent (discontinued)
Key Observations:
  • Substituent Effects : The 3-methylbutyl group in the target compound likely enhances lipophilicity compared to smaller alkyl chains (e.g., prop-2-yn-1-yl in ). This could influence blood-brain barrier penetration, as seen in Sibutramine analogs .
  • Aromatic vs.

Pharmacological and Functional Comparisons

  • Sibutramine Analogs: this compound shares structural motifs with Sibutramine-related compounds (e.g., chlorophenylcyclobutyl groups), which are known to inhibit serotonin/norepinephrine reuptake . However, the absence of a dimethylamine group in the target compound may reduce its CNS activity.
  • Volatile Aliphatic Amides : N-(3-Methylbutyl)propanamide (C4), a pheromone in Bactrocera tryonimales, demonstrates the biological relevance of 3-methylbutyl chains in volatile signaling, though its amide functional group differs from the amine in cyclobutanamine .

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